molecular formula C17H15N7O3 B2508884 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034414-53-2

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2508884
CAS No.: 2034414-53-2
M. Wt: 365.353
InChI Key: AKSTVOYAKVNUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a potent and selective inhibitor of protein kinase C beta (PKCβ), a key enzyme in the diacylglycerol (DAG) signaling pathway. This compound has emerged as a critical pharmacological tool for elucidating the role of PKCβ isoforms in various disease contexts. Research utilizing this inhibitor has significantly advanced the understanding of PKCβ's function in mediating vascular dysfunction, particularly in diabetic complications such as retinopathy and nephropathy, by blocking hyperglycemia-induced activation of the pathway source . Its application extends to oncology research, where it is used to investigate PKCβ-driven cell proliferation and survival signals in cancers like diffuse large B-cell lymphoma and other malignancies where the B-cell receptor signaling pathway is implicated source . The mechanism of action involves competitive binding at the ATP-binding site of the PKCβ kinase domain, effectively suppressing the phosphorylation of downstream substrates. This targeted inhibition makes it an invaluable compound for dissecting complex signal transduction networks and for validating PKCβ as a therapeutic target in preclinical models.

Properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O3/c1-27-16-15-22-21-13(24(15)7-6-18-16)8-19-14(25)9-23-10-20-12-5-3-2-4-11(12)17(23)26/h2-7,10H,8-9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSTVOYAKVNUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This compound belongs to a class of derivatives known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound's chemical formula is C17H17N5O3C_{17}H_{17}N_5O_3 with a molecular weight of approximately 339.355 g/mol. Its structure features a triazole ring fused with a pyrazine moiety and is further substituted with methoxy groups and an acetamide functional group. The presence of these structural elements is crucial for its biological activity.

Antibacterial Activity

This compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that it shows moderate to good antibacterial activities against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these bacteria have been reported to be comparable to first-line antibacterial agents like ampicillin .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), have demonstrated promising results. The compound exhibited IC50 values indicating effective inhibition of cell proliferation:

Cell LineIC50 Value (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These values suggest that the compound could serve as a potential c-Met kinase inhibitor, which is significant in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Triazolo-Pyrazine Core : This core structure is known for its role in various biological activities.
  • Methoxy Substituent : The methoxy group enhances lipophilicity and may improve bioavailability.
  • Quinazolinone Moiety : This part contributes to the anticancer properties by potentially interacting with specific cellular targets.

Study on Antibacterial Properties

In a study evaluating several triazolo[4,3-a]pyrazine derivatives, including this compound, researchers found that some derivatives exhibited MICs as low as 16 μg/mL against E. coli and 32 μg/mL against S. aureus . These findings underscore the compound's potential as an effective antibacterial agent.

Study on Antitumor Activity

Another significant study reported that the compound demonstrated effective inhibition of tumor cell growth through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression. The results were corroborated by molecular docking studies that suggested strong binding affinity to c-Met kinase .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

  • Antitumor Activity : Studies have shown that derivatives of [1,2,4]triazolo[4,3-a]pyrazine, similar to this compound, demonstrate significant antitumor properties. For instance, a derivative with a similar structure exhibited IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells, indicating potent anti-cancer effects .
  • Antibacterial Properties : The triazolo[4,3-a]pyrazine scaffold has been linked to antibacterial activities against both Gram-positive and Gram-negative bacteria. Some derivatives showed MIC values comparable to standard antibiotics like ampicillin .
  • Kinase Inhibition : The compound targets key kinases such as c-Met and VEGFR-2, which are crucial in cancer progression and angiogenesis. Inhibition of these kinases can lead to reduced tumor growth and metastasis .

Case Studies

Several studies highlight the applications of compounds within this class:

Study ReferenceBiological ActivityIC50 ValuesKey Findings
AntitumorA549: 0.83 μM; MCF-7: 0.15 μMEffective against multiple cancer cell lines
AntibacterialStaphylococcus aureus: 32 μg/mL; E. coli: 16 μg/mLComparable efficacy to ampicillin
Kinase Inhibitionc-Met IC50: 48 nMSignificant inhibition of cancer-related pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural, synthetic, and functional aspects of the target compound with analogous derivatives reported in the literature.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound Not explicitly provided* ~405 (estimated) 8-Methoxy-triazolo[4,3-a]pyrazine; 4-oxoquinazolin-3(4H)-yl Balanced lipophilicity from methoxy group; potential for hydrogen bonding via acetamide and quinazolinone
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide C₂₂H₂₀ClN₅O₃S 469.94 Chlorobenzylthio; 4-methoxybenzyl Higher molecular weight; sulfur atom may influence redox activity or binding
N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-2-(1,4-dioxo-phthalazin-2(1H)-yl)acetamide C₂₄H₁₈N₄O₄ 434.43 Phthalazin-1,4-dione; phenylquinazolinone Increased aromaticity; potential π-π stacking interactions
N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide C₁₅H₁₂N₆O₄ 340.29 8-Hydroxy-triazolo[4,3-a]pyrazine; benzoxazolone Lower molecular weight; hydroxyl group may confer metabolic liability
N-(4-(8-Amino-3-oxo-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide C₂₀H₁₈N₈O₃S 450.47 8-Amino-triazolo[4,3-a]pyrazine; thiazolidine-4-carboxamide Enhanced solubility via polar thiazolidine ring; amino group enables hydrogen bonding

*Estimated based on analogs: C₁₉H₁₈N₈O₃ (MW ~405).

Pharmacological and Functional Insights

  • Target Compound: The 4-oxoquinazolinone moiety is associated with kinase inhibition (e.g., EGFR), while the triazolopyrazine core may modulate adenosine receptors (A₁/A₂ₐ) .
  • Antioxidant Derivatives () : Compounds like 79 () incorporate thiazolidine rings linked to triazolopyrazines, demonstrating dual antioxidant and receptor-binding capabilities .

Key Differentiators

  • Methoxy vs. Hydroxyl/Chloro Groups : The 8-methoxy group in the target compound likely reduces metabolic oxidation compared to hydroxyl analogs () and avoids steric hindrance from bulkier substituents like chlorobenzylthio () .
  • Acetamide Linker: Common across analogs, this linker provides structural flexibility, enabling attachment to diverse pharmacophores (e.g., benzoxazolone in or phthalazinone in ) .

Q & A

Q. Which analytical techniques assess stability under physiological conditions?

  • Protocols :
  • HPLC-UV/MS : Monitor degradation in simulated gastric fluid (pH 2) over 24h .
  • LC-NMR : Identify hydrolysis products (e.g., free quinazolinone) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.